Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate
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Overview
Description
Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a ureido group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether. The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for 3 minutes . After the reaction, the solvent is removed under reduced pressure, and the product is purified.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological targets, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl moieties but lacks the ureido group.
4-Fluoroaniline: This compound contains the fluorophenyl group but lacks the piperazine and ureido groups.
Uniqueness
Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate is unique due to the presence of both the ureido and piperazine groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-[2-[(4-fluorophenyl)carbamoylamino]ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O3/c1-23-15(22)20-10-8-19(9-11-20)7-6-17-14(21)18-13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEVMHXMMRRVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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